(S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
Description
(S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride (CAS: 865303-57-7) is a chiral amine derivative with a tetrahydroquinoline backbone. Its molecular formula is C₉H₁₄Cl₂N₂, and it has a molecular weight of 221.13 g/mol . The compound is synthesized as a dihydrochloride salt to enhance solubility and stability. Key properties include:
Properties
IUPAC Name |
(8S)-5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTETYNWEDVEEFT-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857150 | |
| Record name | (8S)-5,6,7,8-Tetrahydroquinolin-8-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865303-57-7 | |
| Record name | (8S)-5,6,7,8-Tetrahydroquinolin-8-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride may involve large-scale cyclization reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro or nitroso group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: The compound can be used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related tetrahydroquinoline derivatives:
Key Observations
Chirality and Salt Form: The target compound’s (S)-enantiomer configuration distinguishes it from racemic or non-chiral analogues (e.g., 5,6,7,8-tetrahydroquinolin-8-amine) . Dihydrochloride salts (e.g., CAS 1187929-87-8 ) exhibit higher water solubility compared to free bases .
Substituent Effects: Methyl or ketone groups (e.g., 2-methyl-5,6,7,8-tetrahydroquinolin-4-one) reduce basicity and modify steric hindrance, impacting reactivity in synthesis .
Backbone Modifications: Isoquinoline derivatives (e.g., CAS 1965305-42-3) exhibit distinct aromatic π-system interactions, influencing their utility in medicinal chemistry .
Research and Application Insights
- Catalytic Ligands: The target compound’s chiral amine group facilitates asymmetric synthesis in coordination chemistry, outperforming non-chiral analogues in enantioselective reactions .
- Drug Discovery: Tetrahydroquinoline derivatives with ethylamine side chains (e.g., CAS 1187929-87-8) show promise as kinase inhibitors, though their toxicity profiles require further study .
- Synthetic Challenges : Free base forms (e.g., CAS 298181-83-6) are prone to oxidation, necessitating stringent storage conditions compared to stable dihydrochloride salts .
Biological Activity
(S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
(S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride is a bicyclic amine with a tetrahydroquinoline core structure. The presence of amine and dihydrochloride functionalities enhances its solubility and bioavailability, making it a suitable candidate for various biological assays.
Antimicrobial Activity
Research has indicated that tetrahydroquinoline derivatives exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways.
Table 1: Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound | Activity Against | Mechanism of Action |
|---|---|---|
| (S)-5,6,7,8-Tetrahydroquinolin-8-amine | E. coli, S. aureus | Inhibition of cell wall synthesis |
| N-Butyl-2-mesityl-5,6,7,8-tetrahydroquinolin-8-amine | Pseudomonas aeruginosa | Disruption of metabolic pathways |
Anticoagulant Activity
Recent studies have highlighted the potential anticoagulant effects of tetrahydroquinoline derivatives. A hybrid approach combining tetrahydroquinoline with other pharmacophores has shown promising results in inhibiting coagulation factors such as Xa and XIa. This suggests a potential application in thrombotic disease management.
Case Study: Inhibition of Coagulation Factors
A study conducted on a series of tetrahydropyrrolo[3,2,1-ij]quinolin derivatives demonstrated their ability to selectively inhibit coagulation factors. The molecular docking studies indicated strong binding affinities to these factors, suggesting that modifications to the tetrahydroquinoline structure could enhance anticoagulant properties.
The biological activity of (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in bacterial metabolism or coagulation pathways.
- Receptor Binding : Some compounds exhibit affinity for specific receptors involved in inflammatory responses or cell signaling.
- Oxidative Stress Modulation : Certain derivatives may influence oxidative stress pathways, contributing to their therapeutic effects.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. Preliminary data suggest favorable oral bioavailability and rapid absorption in vivo.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for enantioselective preparation of (S)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride?
- Methodological Answer : The compound is synthesized via asymmetric catalysis or chiral resolution. For instance, racemic mixtures can be resolved using chiral resolving agents like tartaric acid derivatives. Alternatively, enantioselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ir or Rh complexes) to induce stereocontrol at the C8 amine position. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol, followed by recrystallization to ≥95% purity .
Q. How is the stereochemical integrity and molecular conformation of this compound validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming absolute stereochemistry and three-dimensional conformation. For dynamic analysis, nuclear Overhauser effect (NOE) experiments in -NMR can identify spatial proximity of protons, while circular dichroism (CD) spectroscopy assesses chiral centers. Computational methods (DFT or MD simulations) predict stable conformers, which are cross-validated with experimental data .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- Purity : Quantitative -NMR (qNMR) with ethyl paraben as an internal standard quantifies impurities ≤0.5%. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects organic byproducts.
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS monitor degradation products. The compound is hygroscopic; store desiccated at −20°C under argon to prevent amine oxidation .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid inhalation of dust (P305+P351+P338 if eye contact occurs). Spills should be contained with absorbent materials (vermiculite) and neutralized with 5% acetic acid. Waste disposal follows EPA guidelines for amine hydrochlorides (hazard code D003) .
Advanced Research Questions
Q. How does (S)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride function as a CXCR4 antagonist, and what assays validate its efficacy?
- Methodological Answer : The compound inhibits CXCR4 by competing with CXCL12 binding. Validate via:
- Binding Assays : Radiolabeled -CXCL12 displacement in HEK293 cells expressing recombinant CXCR4 (IC typically 10–50 nM).
- Functional Assays : Chemotaxis inhibition in Jurkat T-cells using Boyden chambers (≥80% migration suppression at 1 μM).
- In Vivo Models : Metastasis reduction in murine breast cancer xenografts (MDA-MB-231) via bioluminescent imaging .
Q. What strategies optimize catalytic performance of iron(II) complexes with this ligand in ring-opening polymerization (ROP)?
- Methodological Answer :
- Ligand Design : Modify substituents on the tetrahydroquinoline ring to enhance electron donation (e.g., electron-donating groups at C5/C6 improve catalytic turnover).
- Reaction Conditions : Use anhydrous toluene at 80°C with [FeCl(THF)] as the metal precursor. Monitor ε-caprolactone conversion via -NMR (disappearance of δ 4.3 ppm triplet).
- Kinetics : Determine (propagation rate) using size-exclusion chromatography (SEC) to correlate Mn (number-average molar mass) with monomer conversion .
Q. How to resolve contradictions in biological activity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Test a 10–10 M range in triplicate. Use Hill slope analysis to differentiate between target-specific effects (steep slopes) vs. off-target interactions.
- Receptor Expression Profiling : Quantify CXCR4 via flow cytometry (anti-CXCR4-PE antibodies). Correlate IC with receptor density (e.g., higher IC in low-CXCR4 lines suggests off-target activity).
- Pathway Analysis : Phospho-ERK/STAT3 Western blots confirm CXCR4-mediated signaling blockade .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with CXCR4 crystal structure (PDB: 3OE0). Focus on the orthosteric pocket (Asp171, His113 residues).
- MD Simulations : Run 100-ns simulations in CHARMM36m force field to assess binding stability (RMSD ≤2 Å indicates robust binding).
- Free Energy Calculations : MM-GBSA computes ΔG; values ≤−40 kcal/mol suggest high affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
